molecular formula C8H10F3N3O2 B13554046 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13554046
M. Wt: 237.18 g/mol
InChI Key: FMNRBUPNFZSCCH-UHFFFAOYSA-N
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Description

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid backbone. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the pyrazole derivative with a butanoic acid precursor, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioisostere in drug design, mimicking natural amino acids and enhancing metabolic stability.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced chemical stability and performance

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-(trifluoromethyl)-1h-pyrazol-1-yl)butanoic acid is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which together impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H10F3N3O2

Molecular Weight

237.18 g/mol

IUPAC Name

2-amino-4-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C8H10F3N3O2/c9-8(10,11)6-2-4-14(13-6)3-1-5(12)7(15)16/h2,4-5H,1,3,12H2,(H,15,16)

InChI Key

FMNRBUPNFZSCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCC(C(=O)O)N

Origin of Product

United States

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